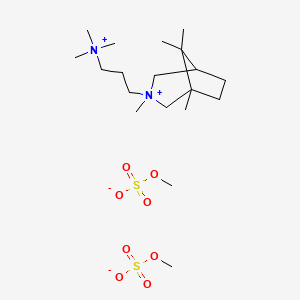
Trimethidinium methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethidinium methosulfate is a quaternary ammonium compound known for its ganglion-blocking properties. It is used primarily as an antihypertensive agent due to its ability to block impulse transmission in autonomic ganglia . This compound is unique in that it acts not only on peripheral autonomic ganglia but also to some degree on the central nervous system .
Preparation Methods
Trimethidinium methosulfate can be synthesized from 1-(3-dimethylaminopropyl)-3,4,4-trimethyl-3,5-ethylenepiperidine and methyl sulfate . The reaction involves the formation of a bisquaternary amine, which is then treated with methyl sulfate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Trimethidinium methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trimethidinium methosulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium compounds in various chemical reactions.
Biology: The compound is used to investigate the effects of ganglion-blocking agents on biological systems, particularly in studies related to the autonomic nervous system.
Industry: The compound is used in the development of new antihypertensive drugs and other pharmaceuticals.
Mechanism of Action
Trimethidinium methosulfate exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This is achieved by binding to nicotinic acetylcholine receptors, preventing the depolarization of the postsynaptic membrane and thereby inhibiting the transmission of nerve impulses . The compound also affects the central nervous system to some extent, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Trimethidinium methosulfate is similar to other quaternary ammonium compounds such as hexamethonium, azamethonium, and pentolinium . it is unique in its ability to act on both peripheral autonomic ganglia and the central nervous system. This dual action distinguishes it from other ganglion-blocking agents, which typically have a more limited scope of activity .
Similar Compounds
- Hexamethonium
- Azamethonium
- Pentolinium
- Mecamylamine
- Pempidine
Properties
CAS No. |
14149-43-0 |
|---|---|
Molecular Formula |
C18H39N2O4S+ |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |
InChI |
InChI=1S/C17H36N2.CH4O4S/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6;1-5-6(2,3)4/h15H,8-14H2,1-7H3;1H3,(H,2,3,4)/q+2;/p-1 |
InChI Key |
WFIYGCYYDVPDQD-UHFFFAOYSA-M |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.COS(=O)(=O)[O-] |
Key on ui other cas no. |
14149-43-0 |
Synonyms |
camphidonium trimethidinium methosulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















